

Application Notes and Protocols: (Rac)- SAR131675 in Mouse Models of Cancer

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Compound of Interest		
Compound Name:	(Rac)-SAR131675	
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These application notes provide a comprehensive overview of the use of **(Rac)-SAR131675**, a selective VEGFR-3 tyrosine kinase inhibitor, in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumoral and antimetastatic efficacy of this compound.

Introduction

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] The activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a critical signaling pathway for lymphangiogenesis, the formation of new lymphatic vessels.

[3] In the context of cancer, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination and metastasis to regional lymph nodes.[4] SAR131675 has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities in several preclinical cancer models.[1][2] It exerts its effects not only by inhibiting the formation of new lymphatic vessels but also by modulating the tumor microenvironment, notably by reducing the infiltration of tumor-associated macrophages (TAMs).[1][5]

Data Presentation: (Rac)-SAR131675 Dosage and Efficacy in Mouse Models







The following table summarizes the quantitative data from key studies on the use of SAR131675 in mouse models of cancer.



Mouse Model	Cancer Type	Dosage and Administrat ion	Treatment Duration	Key Findings	Reference
BALB/c	Mammary Carcinoma (4T1)	30 and 100 mg/kg/d, oral	21 days	Dose- dependent reduction in tumor volume, lymph node invasion, and lung metastasis. Significant decrease in TAM infiltration.	[1][6][7]
RIP1.Tag2	Pancreatic Neuroendocri ne Tumor	100 mg/kg/d, oral	Prevention study: 5 weeks. Intervention study: 2 weeks. Survival study: from week 12.	Prevention: 42% decrease in angiogenic islets. Intervention: Significant reduction in tumor volume. Survival: Increased survival.	[2][7]
BALB/c	Colorectal Cancer Liver Metastasis	Not specified, daily oral treatment	Up to 22 days	Significant reduction in tumor burden and F4/80+ macrophages in the liver.	[8]







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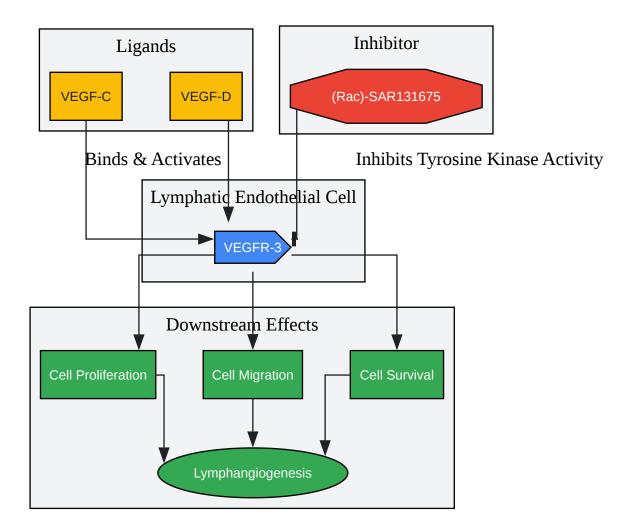
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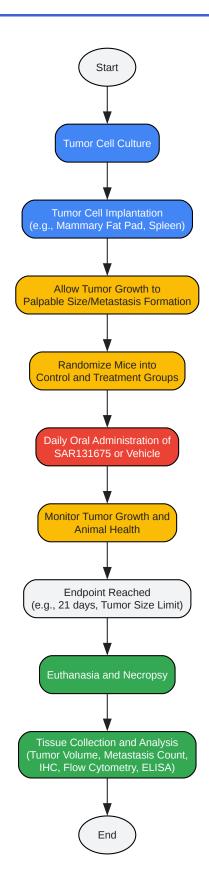
Signaling Pathway

The diagram below illustrates the signaling pathway of VEGFR-3 and the mechanism of action for SAR131675.









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